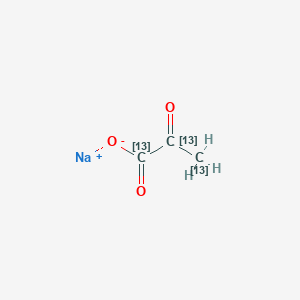

Sodium pyruvate-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-oxo(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583979 | |

| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142014-11-7 | |

| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Stable Isotope Tracers in Contemporary Metabolic Research

Stable isotope tracers are indispensable tools in modern metabolic research, allowing scientists to track the fate of molecules within complex biochemical networks. technologynetworks.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide variety of in vivo studies, including those involving human subjects. maastrichtuniversity.nl The fundamental principle behind their use lies in their mass difference; the heavier isotope can be distinguished from its lighter, more abundant counterpart by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govprinceton.edu

Stable isotope tracing is a powerful method for understanding the impact of genetic alterations, diseases, and therapeutic interventions on metabolism. nih.govnih.gov It has been instrumental in elucidating the metabolic reprogramming that is a hallmark of cancer, identifying potential drug targets, and assessing the efficacy of treatments. nih.govnih.govprinceton.edu Furthermore, this technique is crucial for studying the intricacies of energy metabolism, nutrient utilization, and biosynthesis in various physiological and pathological states. nih.govnih.gov

Historical Context of 13c Labeled Substrates in Metabolic Pathway Elucidation

The use of isotopes to trace metabolic pathways has a rich history. Early studies in the mid-20th century often relied on radioactive isotopes, such as ¹⁴C. While groundbreaking, the use of radiotracers was limited by safety concerns, particularly in human studies. nih.gov The development of mass spectrometry and the availability of stable isotopes, particularly ¹³C, provided a safer and powerful alternative.

The application of ¹³C-labeled substrates began to gain significant traction in the 1970s and 1980s. These early investigations laid the groundwork for what is now known as ¹³C metabolic flux analysis (¹³C-MFA), a technique that quantitatively estimates the rates of metabolic reactions. nih.govyoutube.com Initially, the complexity of the analysis and the cost of ¹³C-labeled compounds were limiting factors. However, advancements in analytical instrumentation, particularly in MS and NMR, and the development of sophisticated computational tools have made ¹³C tracer experiments a cornerstone of metabolic research. princeton.edunih.gov

Over the decades, the variety of available ¹³C-labeled substrates has expanded significantly, allowing for the investigation of a wide array of metabolic pathways. nih.gov The choice of a specifically labeled substrate is crucial for the successful design of a tracer experiment, as it determines the precision with which metabolic fluxes can be estimated. researchgate.net

Rationale for Utilizing Uniformly 13c Labeled Pyruvate As a Metabolic Probe

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a technique used to determine the rates (fluxes) of intracellular metabolic pathways. numberanalytics.com The core principle lies in feeding cells a substrate enriched with ¹³C. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. numberanalytics.com The specific pattern of ¹³C enrichment in these metabolites is directly dependent on the active metabolic pathways and their relative fluxes. nih.gov By measuring these labeling patterns, researchers can deduce the flow of carbon through the metabolic network. nih.gov

Theoretical Underpinnings of Isotope Labeling Models (ILMs)

Isotope Labeling Models (ILMs) are mathematical frameworks that form the foundation of 13C-MFA. These models describe the relationship between metabolic fluxes and the distribution of isotopes in metabolites. nih.gov An ILM is built upon a stoichiometric model of the metabolic network, which details all the relevant biochemical reactions and their reactant-product relationships. Crucially, the ILM also incorporates the atom transitions for each reaction, mapping how each carbon atom in a substrate molecule is transferred to the product molecule. vanderbilt.edu

When a ¹³C-labeled substrate is introduced, the model predicts the resulting isotopic labeling patterns of all metabolites in the network for a given set of metabolic fluxes. By comparing the model-predicted labeling patterns with experimentally measured data, the intracellular fluxes can be estimated through an optimization algorithm that minimizes the difference between the predicted and measured values. nih.gov This process allows for the quantification of fluxes that are not directly measurable. mdpi.com

Experimental Design Considerations for 13C-Tracer Experiments

The success of a 13C-MFA study heavily relies on a well-designed experiment. frontiersin.org The choice of isotopic tracer, the labeling strategy, and the analytical methods all play a crucial role in the accuracy and resolution of the determined fluxes. nih.govresearchgate.net

Two primary experimental strategies are employed in 13C-MFA: isotopic steady-state and non-stationary (or dynamic) labeling. vanderbilt.edu

Isotopic Steady-State: In this approach, cells are cultured with the ¹³C-labeled substrate for a duration sufficient to reach an isotopic steady state, where the labeling pattern of intracellular metabolites no longer changes over time. researchgate.netnih.gov This method is well-established and computationally less intensive. researchgate.net However, achieving a true isotopic steady state can be time-consuming, especially for organisms with slow metabolic rates or large intracellular metabolite pools. vanderbilt.edu

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This technique involves collecting samples during the transient phase before isotopic steady state is reached. vanderbilt.edu By analyzing the time-course of isotope labeling, INST-MFA can provide additional information about metabolic fluxes and even intracellular metabolite concentrations. vanderbilt.eduresearchgate.net This approach is particularly advantageous for studying systems that are difficult to maintain in a steady state or for investigating dynamic metabolic responses to stimuli. vanderbilt.edunih.gov

The choice of the ¹³C-labeled substrate is a critical experimental parameter that significantly influences the precision of the estimated fluxes. nih.govnih.gov Different tracers provide distinct information about the metabolic network. vanderbilt.edu For instance, using glucose labeled at the first carbon ([1-¹³C]glucose) is effective for elucidating fluxes in the upper part of central metabolism, like the pentose phosphate pathway. cortecnet.comnih.gov Conversely, tracers like uniformly labeled glutamine ([U-¹³C]glutamine) offer better resolution for pathways in the lower part of metabolism, such as the TCA cycle. cortecnet.com

To obtain a comprehensive view of cellular metabolism, researchers often employ parallel labeling experiments. mdpi.com In this strategy, separate cultures are fed with different isotopic tracers, and the data from all experiments are integrated into a single metabolic model. This approach maximizes the information content and improves the accuracy and confidence of the determined flux map. mdpi.com The rational selection of a combination of tracers, often guided by computational algorithms, is key to resolving fluxes in complex metabolic networks. nih.govresearchgate.net For example, mixtures of specifically labeled glucose molecules have been shown to significantly increase the precision of flux estimations compared to using a single tracer. mdpi.com

Sample Preparation and Analytical Techniques for Isotopomer Distribution Measurement

Accurate measurement of the isotopic enrichment in metabolites is a cornerstone of 13C-MFA. This requires meticulous sample preparation to halt metabolic activity instantly and efficiently extract the metabolites, followed by analysis using high-resolution analytical techniques.

The process typically begins with rapid quenching of metabolic activity, often by using cold solvents like methanol, to prevent any changes in metabolite levels or labeling patterns after harvesting the cells. Following quenching, metabolites are extracted from the cells. The choice of extraction method depends on the specific metabolites of interest and the analytical platform to be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the isotopomer distribution in metabolites. nih.govacs.org The key advantage of NMR lies in its ability to distinguish between different positional isomers (isotopomers) of a molecule, providing detailed information on the specific location of ¹³C atoms. nih.gov This level of detail is crucial for resolving complex metabolic pathways. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D ¹H and ¹³C NMR spectra can provide information on the positional enrichment of ¹³C. nih.gov 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), can provide even more detailed information about the connectivity of carbon atoms within a molecule, allowing for the identification of specific isotopomers. nih.gov

While NMR is highly informative, it is inherently less sensitive than mass spectrometry. nih.gov Therefore, it often requires larger sample amounts or higher levels of isotopic enrichment. nih.gov However, advancements in NMR technology, including higher field magnets and cryogenically cooled probes, have significantly improved its sensitivity. nih.gov Furthermore, the use of ¹³C-enriched substrates is essential to enhance the signal and allow for accurate quantification of isotopic enrichment. nih.govfrontiersin.org

The following table provides an example of ¹³C NMR chemical shifts for key metabolites relevant to tracing studies with sodium;2-oxo(1,2,3-¹³C₃)propanoate.

| Metabolite | Carbon Atom | Chemical Shift (ppm) |

| Alanine | C1 | 178.3 |

| C2 | 53.0 | |

| C3 | 19.2 | |

| Glutamate | C1 | 177.3 |

| C2 | 56.5 | |

| C3 | 30.1 | |

| C4 | 35.2 | |

| C5 | 183.1 | |

| Glucose | C1 | 93.99 |

| C2 | 73.2 | |

| C3 | 75.8 | |

| C4 | 71.3 | |

| C5 | 74.1 | |

| C6 | 62.4 | |

| Lactate | C1 | 184.5 |

| C2 | 70.2 | |

| C3 | 22.0 |

This table is for illustrative purposes. Actual chemical shifts can vary slightly depending on experimental conditions such as pH and solvent.

Mass Spectrometry (MS) Approaches in 13C-Metabolomics

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of metabolomics, it is used to identify and quantify a wide range of metabolites. nih.gov When combined with the use of 13C-labeled substrates like sodium;2-oxo(1,2,3-13C3)propanoate, MS allows for the detailed analysis of metabolic fluxes by tracking the incorporation of 13C atoms into various metabolites. springernature.comnih.gov This is often referred to as 13C-metabolic flux analysis (13C-MFA). springernature.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. In 13C-metabolomics, GC-MS is particularly useful for the analysis of mass isotopomer distributions in central carbon metabolism. springernature.com This involves feeding cells with a 13C-labeled substrate, such as sodium;2-oxo(1,2,3-13C3)propanoate, and then analyzing the resulting 13C-labeling patterns in key metabolites like amino acids and organic acids. springernature.commdpi.com

The analysis of 13C labeling in saccharides and their derivatives via GC-MS provides complementary data to better define fluxes around key metabolic pools like hexose, pentose, and triose phosphates. nih.gov The fragmentation patterns of metabolites in the mass spectrometer provide information about the positional labeling of carbon atoms, which is crucial for resolving metabolic pathways. nih.govshimadzu.com For instance, by analyzing the fragments of derivatized amino acids, it is possible to determine the split ratio of flux between glycolysis and the pentose phosphate pathway. shimadzu.com

Advantages of GC-MS in 13C-MFA:

| Advantage | Description |

| High Resolution | Provides excellent separation of metabolites. |

| Reproducibility | Offers robust and reproducible results. |

| Positional Information | Fragmentation patterns can reveal the position of 13C labels within a molecule, providing detailed flux information. nih.gov |

| Established Protocols | Well-developed protocols exist for the analysis of various metabolite classes, particularly amino acids. springernature.com |

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that can analyze a wide range of non-volatile metabolites, offering a more comprehensive coverage of the metabolome compared to GC-MS. nih.govnih.gov The use of 13C-labeled substrates in LC-MS-based metabolomics allows for the differentiation of biological signals from background noise and aids in the reliable determination of molecular formulae. nih.gov

LC-MS is particularly advantageous for analyzing polar and non-volatile compounds that are not amenable to GC-MS without derivatization. mdpi.com This technique is instrumental in tracking the flow of carbon from 13C-pyruvate through various metabolic pathways, including the TCA cycle, gluconeogenesis, and amino acid biosynthesis. cornell.edu The ability to couple different types of liquid chromatography, such as hydrophilic interaction liquid chromatography (HILIC), with high-resolution mass spectrometry further enhances the separation and detection of a broad spectrum of metabolites. mdpi.com Recent studies have utilized LC-MS to investigate the interactions within microbial communities by analyzing the differential production of metabolites in co-cultures. plos.org

Strengths of LC-MS in 13C-Metabolomics:

| Strength | Description |

| Broad Metabolite Coverage | Capable of analyzing a wide range of polar and non-volatile metabolites. nih.gov |

| High Sensitivity | Offers high sensitivity for detecting low-abundance metabolites. mdpi.com |

| Versatility | Can be coupled with various LC separation techniques to target different classes of metabolites. mdpi.com |

| Reduced Sample Preparation | Often requires less sample derivatization compared to GC-MS. mdpi.com |

Tracing Carbon Flow Through Glycolysis and Pyruvate Metabolism

The strategic placement of the heavy isotope in sodium;2-oxo(1,2,3-13C3)propanoate enables detailed analysis of the metabolic crossroads occupied by pyruvate, a key product of glycolysis. nih.gov Pyruvate stands at the junction of anaerobic and aerobic respiration, and its fate is determined by the cellular energy status and the activities of several key enzymes. nih.gov

Assessment of Pyruvate Dehydrogenase Complex (PDHC) Flux

The Pyruvate Dehydrogenase Complex (PDHC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. wikipedia.orgyoutube.com The activity of PDHC, often referred to as PDH flux, dictates the rate at which pyruvate enters the TCA cycle for complete oxidation. nih.gov

Using [1-¹³C]pyruvate, a related isotopologue, studies have demonstrated the ability to non-invasively monitor PDH flux in vivo. nih.gov The decarboxylation of [1-¹³C]pyruvate by PDHC releases ¹³CO₂, which is rapidly converted to H¹³CO₃⁻ (bicarbonate). nih.govresearchgate.net The rate of H¹³CO₃⁻ production serves as a direct measure of PDH flux. nih.gov For instance, a study in rats showed a significant decrease in H¹³CO₃⁻ production in fasted animals compared to fed controls, reflecting the known physiological downregulation of PDH activity during fasting. nih.gov Similarly, decreased PDH flux has been observed in models of type 1 diabetes. nih.gov While these studies used [1-¹³C]pyruvate, the principles are directly applicable to tracing with sodium;2-oxo(1,2,3-13C3)propanoate, where the labeled carbon from the C1 position would be lost as ¹³CO₂.

Quantification of Lactate Dehydrogenase (LDH) and Alanine Aminotransferase (ALT) Activities

Sodium;2-oxo(1,2,3-13C3)propanoate is also instrumental in assessing the activities of Lactate Dehydrogenase (LDH) and Alanine Aminotransferase (ALT), two key enzymes involved in pyruvate metabolism in the cytosol.

Lactate Dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate. spinreact.com This reaction is crucial for regenerating NAD⁺ under anaerobic conditions, allowing glycolysis to continue. nih.gov By introducing ¹³C-labeled pyruvate, the rate of [¹³C]lactate production can be measured, providing a direct readout of LDH activity. medrxiv.orgresearchgate.net Studies using hyperpolarized [1-¹³C]pyruvate have shown that the conversion to [1-¹³C]lactate is readily detectable and quantifiable in real-time in various biological systems, including cell cultures and in vivo models. researchgate.netresearchgate.net For example, in a study on human heart metabolism, an increase in ¹³C-labeling of lactate was observed after a glucose load, suggesting an increase in LDH activity. medrxiv.org

Alanine Aminotransferase (ALT) facilitates the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. sdi-fz.comspectrum-diagnostics.com This reaction links amino acid and carbohydrate metabolism. The activity of ALT can be determined by monitoring the conversion of ¹³C-labeled pyruvate to [¹³C]alanine. researchgate.netresearchgate.net In studies on liver slices, the production of [1-¹³C]alanine from hyperpolarized [1-¹³C]pyruvate was observed, demonstrating the feasibility of measuring ALT activity in intact tissues. researchgate.net

| Enzyme | Reaction | Tracer Product | Significance |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDHC) | Pyruvate → Acetyl-CoA + CO₂ | ¹³CO₂ (as H¹³CO₃⁻) | Measures entry of pyruvate into the TCA cycle. nih.govresearchgate.net |

| Lactate Dehydrogenase (LDH) | Pyruvate ⇌ Lactate | [¹³C]Lactate | Indicates anaerobic metabolism and NAD⁺ regeneration. medrxiv.orgresearchgate.net |

| Alanine Aminotransferase (ALT) | Pyruvate + Glutamate ⇌ Alanine + α-Ketoglutarate | [¹³C]Alanine | Links carbohydrate and amino acid metabolism. researchgate.netresearchgate.net |

Interrogation of the Tricarboxylic Acid (TCA) Cycle Fluxes

The TCA cycle is the central hub of cellular respiration, and sodium;2-oxo(1,2,3-13C3)propanoate provides a powerful tool to dissect its various fluxes. medrxiv.org When [¹³C₃]pyruvate enters the TCA cycle, the ¹³C labels are distributed throughout the cycle's intermediates, allowing for a detailed analysis of the different pathways.

Determining Anaplerotic and Cataplerotic Fluxes with 13C3-Pyruvate Tracing

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been withdrawn for biosynthetic purposes, while cataplerosis is the removal of these intermediates. nih.gov Pyruvate carboxylase (PC) is a key anaplerotic enzyme that converts pyruvate to oxaloacetate. nih.gov

Tracing with [U-¹³C₃]pyruvate allows for the quantification of anaplerotic and cataplerotic fluxes. nih.gov When [¹³C₃]pyruvate is carboxylated to [¹³C₃]oxaloacetate and enters the TCA cycle, it leads to specific labeling patterns in downstream intermediates. nih.gov For example, the appearance of [M+3] isotopomers (molecules with three extra mass units) in TCA cycle intermediates like citrate is a direct marker of pyruvate carboxylase activity. nih.gov In contrast, entry via PDH and condensation with unlabeled oxaloacetate would primarily produce [M+2] citrate. nih.gov

Studies in perfused rat hearts using [U-¹³C₃]lactate and [U-¹³C₃]pyruvate have shown that anaplerotic pyruvate carboxylation contributes significantly to the oxaloacetate pool for citrate synthesis. nih.gov These studies also suggested a link between pyruvate carboxylation and the efflux of citrate from the mitochondria, a cataplerotic process. nih.gov

Analysis of Citrate Synthase and Other TCA Cycle Enzyme Activities

Citrate synthase catalyzes the first committed step of the TCA cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. nih.govlibretexts.org The rate of citrate synthesis can be inferred from the incorporation of ¹³C from labeled pyruvate into the citrate pool. nih.gov The activity of citrate synthase is regulated by the availability of its substrates and inhibited by downstream products like NADH and citrate itself. libretexts.orgbu.edu

The labeling patterns of other TCA cycle intermediates, such as α-ketoglutarate and malate, provide further insights into the activities of other enzymes within the cycle. researchgate.net For example, the distribution of ¹³C in glutamate, which is in equilibrium with α-ketoglutarate, can reveal the relative fluxes through different parts of the TCA cycle. medrxiv.orgnih.gov

| Metabolic Flux | Key Enzyme | Tracer Signature | Research Finding |

|---|---|---|---|

| Anaplerosis | Pyruvate Carboxylase (PC) | [M+3] labeling in TCA intermediates (e.g., citrate). nih.gov | Contributes 3-8% of the oxaloacetate for citrate synthesis in perfused rat hearts. nih.gov |

| Cataplerosis | (e.g., Citrate Efflux) | Efflux of labeled citrate from mitochondria. | Linked to pyruvate carboxylation in heart muscle. nih.gov |

| Citrate Synthesis | Citrate Synthase | Incorporation of ¹³C from acetyl-CoA into citrate. nih.gov | Regulated by substrate availability and product inhibition. libretexts.orgbu.edu |

Investigating Pyruvate Carboxylation Activity

Pyruvate carboxylase (PC) plays a crucial role in replenishing TCA cycle intermediates, a process vital for biosynthesis and maintaining cellular function. nih.gov The activity of PC is particularly important in tissues with high biosynthetic demands, such as the liver during gluconeogenesis. nih.gov

The use of ¹³C-labeled pyruvate is a direct method to assess PC activity. researchgate.netnih.gov The carboxylation of [¹³C₃]pyruvate generates [¹³C₃]oxaloacetate, which then enters the TCA cycle. nih.gov The detection of M+3 labeled TCA cycle intermediates is a strong indicator of PC flux. nih.gov Studies have shown that pyruvate carboxylation is essential for tumor growth when glutamine metabolism is impaired. nih.gov

In the context of fatty liver disease, it has been observed that there is a decreased flux through PC relative to PDH, suggesting an alteration in how the liver utilizes pyruvate. nih.gov Furthermore, research using hyperpolarized [2-¹³C]pyruvate has enabled the non-invasive assessment of TCA cycle intermediates, providing insights into conditions like cardiomyopathy where metabolic flexibility is lost. medrxiv.orgnih.gov

Contributions to Pentose Phosphate Pathway (PPP) Flux Determination

While tracers like [1,2-¹³C₂]glucose are more direct probes for the Pentose Phosphate Pathway (PPP), sodium;2-oxo(1,2,3-¹³C₃)propanoate provides crucial data for accurately modeling the complex interplay between glycolysis, the PPP, and the TCA cycle. nih.govnih.gov The PPP runs parallel to glycolysis, and its activity can significantly alter the labeling patterns of metabolites downstream of glucose-6-phosphate. nih.gov

The contribution of fully labeled pyruvate to PPP flux determination is often indirect but essential for a complete analysis. The ¹³C atoms from pyruvate can enter the TCA cycle and subsequently be returned to the pool of three-carbon glycolytic intermediates, such as phosphoenolpyruvate and pyruvate itself, through gluconeogenic enzymes and pyruvate cycling. This "scrambled" label mixes with the label coming directly from glucose through glycolysis and the PPP.

The table below illustrates how different glucose tracers result in distinct pyruvate isotopomers depending on the metabolic path taken, highlighting the analytical challenge that introducing a pyruvate tracer helps to resolve.

| Metabolic Pathway | Input Tracer | Resulting Pyruvate Isotopomer(s) | Reference |

|---|---|---|---|

| Glycolysis | [1,2-¹³C₂]glucose | M+2 | nih.gov |

| Oxidative PPP | [1,2-¹³C₂]glucose | M+1, M+2 | nih.gov |

| Glycolysis | [2,3-¹³C₂]glucose | [1,2-¹³C₂]lactate/pyruvate | nih.gov |

| PPP | [2,3-¹³C₂]glucose | [2,3-¹³C₂]lactate/pyruvate | nih.gov |

Uncovering Interconnections Between Central Carbon Metabolic Pathways

Pyruvate sits at a critical metabolic crossroads, and tracing its fate with sodium;2-oxo(1,2,3-¹³C₃)propanoate has been instrumental in dissecting the intricate connections between glycolysis, the TCA cycle, and various biosynthetic routes.

Metabolic compartmentation refers to the separation of metabolic pathways and metabolite pools within different subcellular locations, such as the cytoplasm and mitochondria. Sodium;2-oxo(1,2,3-¹³C₃)propanoate is a key tracer for studying this phenomenon. Studies using ¹³C-labeled pyruvate in the rat heart have revealed significant differences in the ¹³C enrichment of various metabolites, which points to distinct, non-intermixing pools of pyruvate. nih.gov

For example, research has shown that extracellular lactate, when taken up by the cell and converted to pyruvate, does not simply mix with the total cellular pyruvate pool. Instead, this lactate-derived pyruvate appears to be preferentially transported into the mitochondria for oxidation. nih.gov This is evidenced by the much higher ¹³C enrichment found in mitochondrial metabolites like acetyl-CoA and alanine (which is formed from mitochondrial pyruvate) compared to the bulk cytoplasmic lactate pool after administration of [3-¹³C]pyruvate. nih.gov

Furthermore, the tracer can reveal the extent of pyruvate cycling , a set of reactions where pyruvate is converted to a four-carbon TCA cycle intermediate (anaplerosis) and then back to pyruvate (cataplerosis). A primary example is the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, followed by the conversion of oxaloacetate to malate, and finally the conversion of malate back to pyruvate by malic enzyme. When fully labeled [1,2,3-¹³C₃]pyruvate undergoes this cycle, the symmetric nature of the intermediate fumarate causes a "scrambling" of the ¹³C labels. This leads to the formation of pyruvate isotopomers with different labeling patterns than the original tracer, providing a clear and quantifiable measure of pyruvate cycling flux. researchgate.net

Sodium;2-oxo(1,2,3-¹³C₃)propanoate is exceptionally well-suited for differentiating the two primary fates of pyruvate as it enters the mitochondrial TCA cycle. nih.gov

Oxidative Decarboxylation: The pyruvate dehydrogenase (PDH) complex converts pyruvate into acetyl-CoA, losing the first carbon of pyruvate as CO₂. When [1,2,3-¹³C₃]pyruvate is the substrate, this reaction produces [1,2-¹³C₂]acetyl-CoA (an M+2 isotopomer). This M+2 acetyl-CoA then condenses with oxaloacetate to form M+2 citrate. nih.govnih.gov

Anaplerotic Carboxylation: Pyruvate carboxylase (PC) converts pyruvate directly into oxaloacetate by adding a molecule of CO₂. Using [1,2,3-¹³C₃]pyruvate, this pathway generates [1,2,3-¹³C₃]oxaloacetate (an M+3 isotopomer). This M+3 oxaloacetate then enters the TCA cycle, leading to M+3 labeled malate, aspartate, and other intermediates. nih.govresearchgate.net

By measuring the relative abundance of M+2 versus M+3 labeled TCA cycle intermediates, researchers can precisely calculate the ratio of pyruvate entering the cycle via PDH versus PC. This ratio is a critical indicator of the cell's metabolic state, reflecting the balance between energy production (favored by PDH flux) and biosynthetic needs (supported by anaplerotic PC flux). nih.govnih.gov For instance, high PC activity is often required to replenish TCA cycle intermediates that are withdrawn for the synthesis of amino acids or fatty acids. researchgate.net

The table below summarizes the initial labeling patterns in the TCA cycle from the metabolism of [1,2,3-¹³C₃]pyruvate, demonstrating its power to resolve these convergent pathways.

| Entry Enzyme | Initial Product | Product Mass Isotopomer | Subsequent TCA Intermediate | Intermediate Mass Isotopomer | Reference |

|---|---|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | Acetyl-CoA | M+2 | Citrate | M+2 | nih.gov |

| Pyruvate Carboxylase (PC) | Oxaloacetate | M+3 | Malate/Aspartate | M+3 | nih.govresearchgate.net |

This ability to track reciprocal fluxes extends to biosynthetic pathways. The ¹³C label from pyruvate entering the TCA cycle can be followed into aspartate and glutamate (and by extension, other amino acids and nucleotides) or can be exported from the mitochondria as citrate, which is then cleaved in the cytoplasm to provide acetyl-CoA for fatty acid synthesis. researchgate.net Analyzing the specific isotopomers of these final biosynthetic products provides a quantitative map of how central carbon metabolism supports cellular growth and proliferation. youtube.com

Studies in Microbial Systems

In microbiology, 13C-labeled pyruvate is instrumental in mapping metabolic pathways, optimizing microbial production of biochemicals, and understanding pathogenicity. mdpi.comnih.gov This tracer helps elucidate how microorganisms adapt their metabolism to thrive in different environments or during infection.

Stable isotope tracing with compounds like sodium;2-oxo(1,2,3-13C3)propanoate is a powerful method for discovering and characterizing novel metabolic pathways in microorganisms. pnas.org By tracking the 13C label, researchers can identify the metabolic fate of pyruvate and uncover previously unknown biochemical conversions. mdpi.com

One key application is in distinguishing metabolic signatures between different types of organisms. For instance, studies using hyperpolarized [2-13C]pyruvate have identified the rapid conversion to [1-13C]acetate as a specific metabolic signature of common bacterial pathogens like Escherichia coli and Staphylococcus aureus. nih.gov This conversion is notably absent in mammalian cells, which primarily metabolize pyruvate to lactate. nih.gov This discovery highlights a fundamental divergence in pyruvate metabolism, where bacteria utilize a pathway to produce acetate, while mammalian cells, particularly cancerous ones, exhibit a glycolytic phenotype characterized by lactate production. nih.gov

| Microorganism | 13C-Labeled Pyruvate Tracer | Key Metabolic Finding | Significance | Citation |

|---|---|---|---|---|

| Escherichia coli (Gram-negative) | Hyperpolarized [2-13C]pyruvate | Rapid metabolism of pyruvate to acetate. | Identifies a bacteria-specific metabolic pathway distinct from mammalian cells. | nih.gov |

| Staphylococcus aureus (Gram-positive) | Hyperpolarized [2-13C]pyruvate | Robust production of acetate from pyruvate. | Demonstrates a common metabolic signature across different pathogenic bacteria. | nih.gov |

13C-MFA is a cornerstone of metabolic engineering, used to guide the optimization of microbial strains for the production of valuable biochemicals. nih.gov By quantifying metabolic fluxes, researchers can identify bottlenecks in production pathways and devise strategies to redirect carbon flow towards the desired product. The use of 13C-labeled substrates is crucial for this process, providing detailed information on the activity of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. creative-proteomics.com

For example, 13C-MFA has been applied to investigate acetyl-CoA biosynthesis in Saccharomyces cerevisiae, a common host for producing biochemicals. mdpi.com Such analyses can reveal the primary pathways supplying essential precursors, enabling targeted genetic modifications to enhance yield. mdpi.com The insights gained from tracing 13C-pyruvate can inform the engineering of more efficient cell factories. Furthermore, dynamic metabolic imaging of microbial bioreactors is an emerging application that could allow for real-time monitoring and optimization of production cycles. mdpi.com

Understanding the metabolic adaptations of pathogens during infection is critical for developing new antimicrobial strategies. The distinct metabolic pathways in bacteria, such as the conversion of pyruvate to acetate, can be exploited as potential targets. nih.gov As demonstrated in studies with E. coli and S. aureus, the production of acetate from hyperpolarized [2-13C]pyruvate is a robust marker of bacterial metabolism that is absent in host mammalian cells. nih.gov This metabolic divergence suggests that the enzymes involved in this pathway could be potential targets for antimicrobial drugs. By tracing the metabolic fate of pyruvate, researchers can identify pathways that are essential for pathogen survival and virulence, providing a foundation for novel therapeutic interventions. nih.gov

Investigations in Mammalian Cell Cultures and Perfused Organs

In mammalian systems, 13C-labeled pyruvate is widely used to study metabolic reprogramming in diseases like cancer and heart failure. These studies often employ hyperpolarized 13C MRI, a technique that dramatically increases the signal of 13C-labeled compounds, enabling real-time, noninvasive imaging of metabolic fluxes in vivo and in vitro. ahajournals.orgnih.govaacrjournals.org

The heart is a highly metabolic organ that constantly adapts its fuel source to meet energy demands. Altered cardiac metabolism is a key feature of heart failure and diabetic cardiomyopathy. ahajournals.orgnih.gov Hyperpolarized [1-13C]pyruvate MRI allows for the noninvasive assessment of cardiac metabolism by visualizing the flux of pyruvate through key enzymatic pathways. ahajournals.orgaau.dk

A primary application is the measurement of flux through the pyruvate dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA for entry into the TCA cycle. ahajournals.orgnih.gov This is observed through the detection of a 13C-bicarbonate signal. nih.gov Studies have shown that in the healthy human heart, PDH flux increases after a glucose challenge, consistent with the Randle cycle. ahajournals.org In contrast, patients with type 2 diabetes mellitus show reduced PDH flux. ahajournals.org Similarly, in patients with heart failure, a metabolic shift is observed, characterized by reduced bicarbonate production and increased lactate production from pyruvate, which correlates with reduced cardiac function. aau.dknih.gov

| Study Population | Metabolic Pathway Measured | Key Finding | Clinical Significance | Citation |

|---|---|---|---|---|

| Healthy Volunteers | Pyruvate Dehydrogenase (PDH) Flux | PDH flux increases after glucose ingestion, indicating a shift to carbohydrate oxidation. | Demonstrates the ability to noninvasively detect physiological metabolic changes in the human heart. | ahajournals.org |

| Patients with Type 2 Diabetes | Pyruvate Dehydrogenase (PDH) Flux | PDH flux is significantly reduced compared to healthy controls. | Provides the first noninvasive demonstration of pathological changes in PDH flux in the diabetic human heart. | ahajournals.org |

| Patients with Heart Failure | Pyruvate to Lactate and Bicarbonate Flux | Increased lactate-to-bicarbonate ratio, which correlates with reduced left ventricular ejection fraction and circumferential strain. | Highlights the potential for metabolic phenotyping of heart failure patients and predicting treatment response. | aau.dknih.gov |

Tracing 13C-labeled pyruvate is a fundamental technique for characterizing the metabolic phenotypes of different cell types, particularly in cancer research. Many cancer cells exhibit the Warburg effect, a state of increased glycolysis and lactate production even in the presence of oxygen. aacrjournals.orgresearchgate.net

Studies using hyperpolarized [1-13C]pyruvate have demonstrated that the rate of its conversion to [1-13C]lactate can serve as a biomarker for tumor aggressiveness. nih.govaacrjournals.org For example, in renal cell carcinoma (RCC), higher pyruvate-to-lactate flux is observed in cancer cells compared to normal kidney cells. aacrjournals.org This increased flux, quantified as the apparent exchange rate constant (kPL), correlates with higher tumor grade and the expression of the monocarboxylate transporter 1 (MCT1), which is a predictor of poor survival. nih.gov

The metabolic fate of pyruvate is not limited to lactate. In breast cancer cell lines, the conversion rate to lactate was found to be sensitive to the availability of glucose and glutamine in the microenvironment. nih.gov Interestingly, the less malignant MCF-7 cells showed higher conversion to lactate, while the more malignant MDA-MB-231 cells showed a greater flux of pyruvate into the TCA cycle, indicating that the interpretation of lactate production requires a broader understanding of the cell's complete metabolic program. nih.gov

Integration with Advanced Analytical Techniques for Comprehensive Metabolic Insights

Combination of ¹³C-MFA with Deuterium and ¹⁵N Tracers

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of intracellular reactions. nih.gov While ¹³C tracers are central to MFA, their combination with other stable isotopes like deuterium (²H) and nitrogen-15 (¹⁵N) offers a more holistic view of cellular metabolism. vanderbilt.edu This multi-isotope approach allows for the simultaneous tracking of carbon, hydrogen, and nitrogen atoms, providing a more complete picture of metabolic activities. vanderbilt.edunih.gov

Probing Redox Metabolism and Nitrogen Flow

The use of deuterium and ¹⁵N tracers alongside ¹³C-pyruvate is a powerful complement to traditional ¹³C-MFA, enabling researchers to probe redox states and nitrogen metabolism. vanderbilt.edu For instance, ²H tracers can be used to assess the contributions of different pathways to the production of compartment-specific NADPH, a key cellular reductant. vanderbilt.edu

Simultaneously, ¹⁵N tracers allow for the quantification of nitrogen flow, which is crucial for understanding the synthesis of amino acids and nucleotides. nih.govbiorxiv.org Studies combining ¹³C and ¹⁵N tracers have highlighted the central role of glutamate (B1630785) as a primary nitrogen donor in many biological systems. nih.govbiorxiv.org This integrated ¹³C/¹⁵N-MFA platform can track the interconversion of both carbon and nitrogen atoms throughout the metabolic network, providing robust and quantitative flux maps for both carbon and nitrogen metabolism. nih.gov

Application of NMR Spectroscopy in Protein Isotopic Labeling for Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and function of proteins at the atomic level. nih.govresearchgate.net However, NMR studies of proteins often require samples to be enriched with stable isotopes like carbon-13 and nitrogen-15. nih.govresearchgate.net This isotopic labeling is necessary because the natural abundance of these NMR-active nuclei is very low (1.1% for ¹³C and 0.4% for ¹⁵N). nih.gov Uniformly enriching a protein with ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which greatly reduces the signal overlap and spectral congestion that plagues one-dimensional proton NMR spectra of large molecules. nih.govresearchgate.net

While uniform labeling is a standard approach, it can lead to complex spectra and decreased sensitivity, especially for larger proteins, due to scalar and dipolar couplings between adjacent ¹³C nuclei. isotope.comsigmaaldrich.com To overcome these challenges, more advanced, non-uniform labeling strategies have been developed. researchgate.net

Selective ¹³C-Labeling of Amino Acids for Enhanced NMR Sensitivity and Resonance Assignment

Selective isotopic labeling is a powerful strategy to simplify NMR spectra and enhance sensitivity. researchgate.net This involves enriching only specific types of amino acids or specific atomic positions within those amino acids. researchgate.netsigmaaldrich.com This "sparse" labeling approach minimizes ¹³C-¹³C couplings, which improves spectral resolution and provides a cleaner signal for analysis. isotope.comsigmaaldrich.com

Labeled precursors, such as ¹³C-pyruvate, are instrumental in achieving this selectivity. By providing [3-¹³C]pyruvate as a carbon source in bacterial expression systems, it is possible to achieve high levels of ¹³C incorporation specifically into the methyl groups of alanine, valine, and leucine. sigmaaldrich.comnih.gov This is highly advantageous because methyl groups are valuable probes of protein structure and dynamics, and their signals can be observed even in very large macromolecular complexes. copernicus.orgcopernicus.org This method provides a cost-effective way to label methyl groups with minimal isotopic scrambling. sigmaaldrich.com

| Precursor | Labeled Amino Acids/Positions | Benefit |

| [3-¹³C]pyruvate | Alanine, Valine, Leucine (methyl groups) | Enhances NMR sensitivity for studying protein core dynamics. sigmaaldrich.comresearchgate.net |

| α-ketoisovalerate | Valine, Leucine | Provides selective labeling of branched-chain amino acids. researchgate.net |

| α-ketobutyrate | Isoleucine | Allows specific labeling of isoleucine residues. researchgate.net |

Cell-Free Protein Synthesis with 3-¹³C-Pyruvate for Methyl Group Labeling

Cell-free protein synthesis (CFPS) offers a flexible and efficient alternative to traditional cell-based expression for producing isotopically labeled proteins. copernicus.org A novel CFPS system, known as the eCell system, retains the full metabolic activity of Escherichia coli enzymes, allowing for the synthesis of selectively labeled amino acids from inexpensive ¹³C-labeled precursors. nih.govcopernicus.org

Using [3-¹³C]pyruvate in this system enables the production of proteins with specifically ¹³C-labeled methyl groups in amino acids like alanine, valine, and leucine. nih.govresearchgate.net A key advantage of this method is that it avoids one-bond ¹³C-¹³C scalar couplings, resulting in ¹³C-HSQC spectra with superior resolution where cross-peaks are not split. copernicus.orgcopernicus.org This approach is highly efficient, uses the expensive labeled precursors sparingly, and is readily scalable. nih.govcopernicus.org

Research using ubiquitin as a model protein has demonstrated the effectiveness of this technique. nih.govcopernicus.org

| Amino Acid Omitted | Protein Yield | ¹³C Enrichment |

| Valine | 1.6 mg | >70% in valine methyl groups nih.govcopernicus.org |

| Alanine | 1.35 mg | >85% in alanine methyl groups nih.govcopernicus.org |

Metabolomic Profiling in Conjunction with Isotopic Tracing

Metabolomics, the large-scale study of small molecules within cells, can be powerfully combined with isotopic tracing to map the flow of metabolites through biochemical networks. nih.gov This involves introducing a ¹³C-labeled substrate, such as ¹³C-pyruvate, into a biological system and measuring the incorporation of the ¹³C label into downstream metabolites using techniques like mass spectrometry. nih.govphysiology.org

This approach allows researchers to determine the relative contributions of different substrates to various metabolic pools, such as the pyruvate (B1213749) and acetyl-CoA pools that fuel the TCA cycle. physiology.org The timing of the labeling is a critical parameter; for example, in cultured cells, glycolytic intermediates typically reach isotopic steady state within minutes, while labeling the TCA cycle can take a couple of hours. nih.govnorthwestern.edu By analyzing the mass isotopomer distributions of key metabolites, ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be used to construct a detailed and quantitative model of cellular metabolism. nih.govphysiology.org This integrated approach has been successfully applied to study complex biological systems, including energy metabolism in the heart. physiology.org

Computational and Modeling Approaches in 13c Mfa with Sodium;2 Oxo 1,2,3 13c3 Propanoate

Metabolic Network Model Construction and Validation

The foundation of any 13C-MFA study is the construction of a metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within a cell, including reaction stoichiometry and the specific carbon atom transitions for each reaction. When using sodium;2-oxo(1,2,3-13C3)propanoate, the model must accurately depict the entry of the 13C-labeled pyruvate (B1213749) into central carbon metabolism and its subsequent distribution through pathways like the TCA cycle, glycolysis/gluconeogenesis, and amino acid biosynthesis.

Model construction is an iterative process that involves:

Defining Scope: Determining the boundaries of the network to be investigated, specifying which pathways, reactions, and cellular compartments (e.g., cytosol, mitochondria) to include.

Stoichiometric Balancing: Ensuring that for every reaction, the number of atoms of each element is conserved.

Atom Mapping: Tracing the fate of each carbon atom from the substrates (like the labeled pyruvate) to the products for all reactions in the network.

Model Refinement: The initial model is often based on genomic and biochemical literature. It is then refined based on experimental data.

Model Validation is a critical step to ensure that the constructed model accurately reflects the biological system. nih.gov A key challenge is selecting the most appropriate model from several candidates. nih.gov Validation methods include:

Goodness-of-Fit Tests: After fluxes are estimated, the labeling patterns predicted by the model are compared to the experimentally measured mass isotopomer distributions (MIDs). nih.gov The chi-square (χ²) statistical test is widely used to assess the agreement between the simulated and measured data. nih.govresearchgate.net A statistically acceptable fit suggests that the model structure and the estimated fluxes are consistent with the experimental evidence. researchgate.net

Validation with Independent Data: A robust method for model selection involves using independent validation data. nih.govresearchgate.net The model is first trained on a subset of the labeling data (estimation data), and its predictive power is then tested against a separate subset (validation data) that was not used for parameter fitting. nih.govresearchgate.net The model that best predicts the validation data is considered the most reliable. researchgate.net This approach helps to avoid overfitting, where a model becomes too complex and describes the noise in the data rather than the underlying biological reality. nih.gov

The process often involves comparing models of varying complexity. For instance, a simpler model might be tested against a more complex one that includes additional reactions or compartments. Statistical tests help determine if the additional complexity is justified by a significant improvement in the fit to the data. researchgate.net

Flux Estimation Algorithms and Software Development

Once a validated metabolic model is in place and the isotopic labeling data from a sodium;2-oxo(1,2,3-13C3)propanoate experiment is acquired, the central computational task is to estimate the intracellular metabolic fluxes. nih.gov Since in vivo fluxes cannot be observed directly, they are inferred by finding the set of flux values that best explains the measured labeling patterns. 13cflux.net This is achieved by solving a multi-parameter optimization problem where the objective is to minimize the difference between the model-predicted and experimentally measured labeling data. nih.gov

Early 13C-MFA studies required researchers to develop their own custom code. nih.gov However, the field has seen significant development in specialized algorithms and user-friendly software packages that automate this complex process. nih.govnih.gov Key algorithmic developments include the Elementary Metabolite Unit (EMU) and Cumomer approaches, which efficiently simulate isotope labeling within the metabolic network. 13cflux.net

A variety of software tools are now available to support 13C-MFA studies. These packages provide platforms for model construction, flux estimation, statistical analysis, and experimental design.

| Software | Key Features | Primary Application |

|---|---|---|

| 13CFLUX2 | High-performance simulator; supports Cumomer and EMU algorithms; standardized FluxML file format. 13cflux.net | Steady-state 13C-MFA. 13cflux.net |

| INCA | Integrates steady-state, isotopically non-stationary, and multi-tracer MFA. | Isotopically non-stationary metabolic flux analysis (INST-MFA). springernature.com |

| FiatFlux | User-friendly interface; calculates flux ratios from GC-MS data and estimates absolute fluxes. nih.gov | Flux ratio analysis and 13C-constrained flux balancing. nih.gov |

| OpenFlux | Open-source software with a graphical user interface for model building and flux analysis. | Modeling and simulation for steady-state 13C-MFA. nih.gov |

| FreeFlux | A Python package for both steady-state and isotopically non-stationary 13C-MFA. acs.org | Time-efficient steady-state and INST-MFA. acs.org |

Uncertainty Analysis and Confidence Interval Determination for Flux Parameters

Estimating the most likely flux values is only part of a 13C-MFA study. It is equally important to determine the precision of these estimates. nih.gov Uncertainty analysis provides confidence intervals for each estimated flux, which reflect the certainty with which the flux was determined. frontiersin.orgnih.gov This is crucial for statistically comparing flux maps between different conditions, for example, in healthy versus diseased states or between different microbial strains. nih.gov

Because the relationship between metabolic fluxes and measured isotopomer abundances is highly non-linear, advanced methods are required to accurately calculate these confidence intervals. nih.gov

Common approaches include:

Parameter Continuation (Profile Likelihood): This is a preferred method that directly evaluates the sensitivity of the minimized sum of squared residuals (the measure of fit) to variations in individual flux parameters. frontiersin.orgresearchgate.net It is generally more accurate and computationally efficient than older linear methods. frontiersin.org

Monte Carlo Simulations: This approach involves creating numerous simulated datasets based on the experimental data and its associated measurement errors. Fluxes are then estimated for each simulated dataset, and the resulting distribution of flux estimates is used to determine confidence intervals. nih.gov

Linear Error Propagation: An earlier method based on linearizing the model equations around the optimal flux solution. frontiersin.orgnih.gov Due to the inherent non-linearity of the system, this method is now considered less accurate than non-linear approaches. nih.gov

Presenting flux results with their corresponding 95% confidence intervals is considered best practice, as it provides a clear indication of the statistical reliability of the estimates. nih.govnih.gov

Integration of Multi-Tracer Datasets for Enhanced Flux Resolution

While a single tracer experiment with a specifically labeled substrate like [3-13C]pyruvate or universally labeled [U-13C]pyruvate can be highly informative, its ability to resolve all fluxes in a complex network may be limited. nih.gov To overcome this, researchers increasingly use multiple isotopic tracers in parallel experiments. springernature.comnih.gov

By feeding cells different labeled substrates—for instance, [1,2-13C]glutamine in one experiment and [U-13C]pyruvate in another—and then simultaneously fitting the data from all experiments to a single metabolic model, the flux resolution can be significantly enhanced. nih.gov Each tracer introduces unique labeling patterns that provide complementary constraints on the network's fluxes.

This multi-tracer approach is particularly valuable for:

Complex Systems: In organisms with multiple active carbon sources or intricate pathway connections, a single tracer may not provide sufficient information to accurately quantify all fluxes. nih.gov

Validating Network Structures: The ability of a single model to consistently explain data from multiple, distinct labeling experiments provides strong validation for the assumed network topology. udel.edu

Improving Precision: Integrating diverse datasets reduces the uncertainty in flux estimates, resulting in narrower confidence intervals and a more precise picture of metabolic activity. springernature.com

Recent advancements have enabled the integrated analysis of numerous parallel labeling experiments, leading to high-resolution flux maps with unprecedented accuracy. springernature.com The design of such multi-tracer experiments is itself a computational challenge, with algorithms developed to help select the optimal combination of tracers to maximize the information gained about specific pathways of interest. frontiersin.org

An in-depth exploration of Sodium;2-oxo(1,2,3-13C3)propanoate, a uniformly labeled pyruvate isotopologue, reveals its critical role in the future of metabolic research. As a key intermediate in central carbon metabolism, its labeled form is invaluable for tracing the flow of carbon atoms through intricate biochemical networks. This article focuses on the future directions and emerging research avenues stemming from the use of this and other isotopic tracers, highlighting advancements in technology and methodology that are pushing the boundaries of our understanding of cellular metabolism.

Q & A

Basic Research Questions

Q. How can sodium 2-oxo(1,2,3-13C3)propanoate be synthesized with high isotopic purity for metabolic studies?

- Methodology : The synthesis involves isotopic incorporation via precursor-directed biosynthesis or chemical synthesis using carbon-13-labeled starting materials. For example, sodium pyruvate-13C derivatives are synthesized by neutralizing 2-oxo(1,2,3-13C3)propanoic acid with sodium hydroxide, followed by purification via recrystallization or chromatography to achieve >98% isotopic purity . Optimizing reaction conditions (e.g., pH, temperature) and using potassium permanganate for controlled oxidation can improve yield and purity .

Q. What analytical techniques are critical for validating isotopic labeling in this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) is essential to confirm isotopic enrichment at positions 1, 2, and 3. Mass spectrometry (MS) quantifies isotopic abundance, while high-performance liquid chromatography (HPLC) ensures chemical purity. For instance, 13C-NMR peaks at δ 28.5 ppm (C-1), 172.3 ppm (C-2), and 207.8 ppm (C-3) confirm labeling .

Q. How does sodium 2-oxo(1,2,3-13C3)propanoate differ from non-labeled pyruvate in metabolic studies?

- Methodology : The 13C labeling allows precise tracking of carbon flux in pathways like glycolysis and the tricarboxylic acid (TCA) cycle. For example, in cultured cells, labeled pyruvate can be traced via LC-MS to quantify its conversion to lactate, alanine, or acetyl-CoA, enabling kinetic modeling of metabolic fluxes .

Advanced Research Questions

Q. How can discrepancies in metabolic flux data from 13C-tracer studies using this compound be resolved?

- Methodology : Contradictions often arise from incomplete isotopic steady-state or compartmentalized metabolism. To address this:

- Use time-course sampling to ensure isotopic equilibrium.

- Combine 13C-NMR with gas chromatography-mass spectrometry (GC-MS) to cross-validate labeling patterns in intermediates like citrate or malate.

- Apply metabolic flux analysis (MFA) software (e.g., INCA) to reconcile conflicting data .

Q. What experimental design considerations are critical for studying enzyme kinetics with this compound?

- Methodology :

- Substrate Saturation : Ensure enzyme assays use saturating concentrations of sodium 2-oxo(1,2,3-13C3)propanoate to avoid rate-limiting conditions.

- Isotope Effects : Account for potential kinetic isotope effects (KIEs) by comparing and values with non-labeled pyruvate.

- Quenching Methods : Rapid quenching (e.g., perchloric acid) preserves isotopic integrity in time-resolved studies .

Q. How does the position of 13C labeling (e.g., 1,2,3-13C3 vs. 1,2-13C2) impact data interpretation in mitochondrial metabolism studies?

- Methodology :

- TCA Cycle Tracing : The 1,2,3-13C3 label provides distinct labeling patterns in citrate (M+3 isotopomers) compared to 1,2-13C2, which generates M+2 isotopomers.

- Statistical Modeling : Use isotopomer spectral analysis (ISA) to distinguish contributions from glycolysis vs. anaplerotic pathways. For example, 13C-glutamate labeling profiles can differentiate pyruvate dehydrogenase vs. carboxylase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.